molecular formula C10H11BrO2 B1277809 4-Bromo-2,6-dimethylphenyl acetate CAS No. 60041-68-1

4-Bromo-2,6-dimethylphenyl acetate

Cat. No. B1277809
CAS RN: 60041-68-1
M. Wt: 243.1 g/mol
InChI Key: ACPQEWQSYPPLOS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl acetate is a chemical compound that is part of a broader class of brominated aromatic substances with potential applications in various fields, including materials science and pharmaceuticals. The presence of bromine and acetate groups in the molecule suggests that it may be reactive in electrophilic substitution reactions and could serve as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves the reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . Another study describes the polymerization of 4-bromo-2,6-dimethylphenol, which could be a precursor or related compound to 4-Bromo-2,6-dimethylphenyl acetate, in the presence of different comonomers to produce poly(2,6-dimethyl-1,4-phenylene oxide) with varying molecular weights . These studies highlight the reactivity of brominated dimethylphenol derivatives in coupling and polymerization reactions, which could be relevant for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dimethylphenyl acetate would consist of a bromine atom attached to the benzene ring, which is further substituted with two methyl groups and an acetoxy group. The presence of these substituents can influence the reactivity and physical properties of the molecule. The structure of related compounds has been characterized using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

Brominated aromatic compounds like 4-Bromo-2,6-dimethylphenyl acetate can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The bromine atom makes the compound susceptible to nucleophilic attack, which can lead to further functionalization. For example, the bromination of 2,4-dimethylphenol leads to a series of brominated products, indicating the potential for complex reaction pathways . Additionally, the bromodeacylation of aryl acetates has been observed, which could be relevant to the behavior of 4-Bromo-2,6-dimethylphenyl acetate under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-dimethylphenyl acetate would be influenced by its molecular structure. The presence of the bromine atom is likely to increase the molecular weight and density compared to non-brominated analogs. The acetate group could confer some degree of solubility in organic solvents. While specific studies on the physical properties of 4-Bromo-2,6-dimethylphenyl acetate are not provided, related compounds have been characterized by NMR, GPC, and osmometry, suggesting that these techniques could be applied to determine the properties of 4-Bromo-2,6-dimethylphenyl acetate as well .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Bromo-2,6-dimethylphenyl acetate is involved in various chemical reactions and synthetic processes. For instance, it undergoes bromination reactions, yielding specific bromo derivatives. Mare and Hannan (1970) observed that brominations of some 2,6-dialkylphenyl acetates give 4-bromo-2,6-dialkylphenyl acetates along with corresponding phenols (Mare & Hannan, 1970). Additionally, Percec and Wang (1990) described the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) via phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).

Metabolism Studies

Although different in structure, studies on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, provide insights into potential metabolic pathways. Kanamori et al. (2002) identified various metabolites in rats, suggesting multiple metabolic pathways including deamination and reduction processes (Kanamori et al., 2002).

Polymerization Processes

The compound has applications in polymer chemistry. Wang and Percec (1991) investigated phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of terminating comonomers, contributing to the synthesis of polymers with specific molecular weights (Wang & Percec, 1991).

Safety And Hazards

This compound is classified as a combustible solid . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing .

Future Directions

Given the limited information available on 4-Bromo-2,6-dimethylphenyl acetate, future research could focus on its synthesis, chemical reactions, and potential applications. For instance, the protodeboronation approach used in the synthesis of similar compounds could be explored further .

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQEWQSYPPLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429298
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylphenyl acetate

CAS RN

60041-68-1
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Qiu, Z Zheng, F Mo, Q Xiao, Y Tian, Y Zhang… - Organic …, 2011 - ACS Publications
Gold(III)-Catalyzed Direct Acetoxylation of Arenes with Iodobenzene Diacetate | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 50 pubs.acs.org

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